2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
A recent study focused on the synthesis and pharmacological evaluation of diphenylamine derivatives, including 2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide. The study explored the antibacterial activity of these compounds against Gram-positive and Gram-negative bacteria. The compounds were synthesized through the reaction of chloroacetylchloride with diphenylamine, followed by reaction with substituted Chalcones. The synthesized compounds showed significant antimicrobial activity, particularly those with a lipophilic 4-chloro group, indicating a potential for further research into antimicrobial applications (Rohit Kumar, Sushil Kumar, M. Khan, 2020).
Environmental and Health Risks
While the query focuses on this compound, it's essential to consider the broader context of related chemical compounds and their impact. For instance, studies on acetaminophen, a widely used drug, offer insights into the metabolic pathways and potential toxic effects of similar compounds. These studies contribute to understanding the environmental persistence and health risks of acetamide derivatives, shedding light on the importance of evaluating the safety and ecological impact of chemical substances (G. Kennedy, 2001).
Pharmacological Effects and Safety
Chlorpheniramine Maleate (CPM), a drug with a chemical structure related to chloroacetamides, illustrates the potential clinical applications of such compounds. CPM's wide range of uses, from treating allergies to potential antiviral properties against SARS-CoV-2, underscores the versatility and clinical significance of these chemical derivatives. This example highlights the importance of comprehensive research into the pharmacological effects and safety profiles of chloroacetamide derivatives, including this compound, for their possible therapeutic applications (Syed A. A. Rizvi, Gustavo Ferrer, U. Khawaja, M. Sanchez-Gonzalez, 2022).
properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-12(16)8-5-9-13(10)18-15(19)14(17)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPHXNADXOXIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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